3-Fluoro-5-iodobenzene-1,2-diamine
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Overview
Description
3-Fluoro-5-iodobenzene-1,2-diamine is a chemical compound with the molecular formula C6H6FIN2 . It is used in various applications, including as an intermediate in the synthesis of other chemical compounds .
Synthesis Analysis
The synthesis of 3-Fluoro-5-iodobenzene-1,2-diamine involves the use of 3-Fluoroiodobenzene, which participates in palladium-catalyzed hydroarylation of arylpropiolamides . It is also used to prepare methyl 4-iodobenzo[b]thiophene-2-carboxylate, a key intermediate for the synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines .Molecular Structure Analysis
The molecular structure of 3-Fluoro-5-iodobenzene-1,2-diamine consists of a benzene ring with iodine and fluorine substituents, along with two amine groups . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis
3-Fluoro-5-iodobenzene-1,2-diamine can participate in various chemical reactions due to the presence of reactive iodine and amine groups. For instance, it can undergo palladium-catalyzed hydroarylation reactions .Scientific Research Applications
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Chemical Synthesis
- 3-Fluoroiodobenzene is used as a building block in chemical synthesis .
- It participates in palladium-catalyzed hydroarylation of arylpropiolamides .
- It was used to prepare methyl 4-iodobenzo[b]thiophene-2-carboxylate, a key intermediate for the synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines .
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Molecular Modeling
- A study discussed the halogen bonding and π-π stacking interactions between pyrazine (C4H4N2) and fluoro substituted iodobenzene C6H5-nFnI (n = 0, 1, 2, 3, 4, and 5) .
- The calculated interaction energy shows that the halogen bonding interactions are weaker than the corresponding π-π stacking interactions in C6H5-nFnI (n = 0, 1, and 2)-C4H4N2 complexes, while the halogen bonding interactions are stronger than the corresponding π-π stacking interactions in C6H5-nFnI (n = 3, 4, and 5)-C4H4N2 complexes .
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Copper-Catalyzed Amination
Future Directions
properties
IUPAC Name |
3-fluoro-5-iodobenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FIN2/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGZTWKRKJEMNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FIN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-iodobenzene-1,2-diamine |
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